2-(2-Amino-phenylsulfanyl)-N-phenyl-acetamide

Analytical Chemistry Medicinal Chemistry Chemical Synthesis

This sulfur-substituted phenylacetamide features a critical ortho-amino group for diversification and N-phenyl substitution for lipophilicity (LogP 3.65). Essential for reproducible SAR studies in kinase and antibacterial programs. High purity (>95%) ensures reliable method development. Procure precisely CAS 92906-38-2—generic analogs lack the unique hydrogen-bond donor and π-stacking profile required for target engagement and co-crystal studies.

Molecular Formula C14H14N2OS
Molecular Weight 258.34 g/mol
CAS No. 92906-38-2
Cat. No. B1299543
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Amino-phenylsulfanyl)-N-phenyl-acetamide
CAS92906-38-2
Molecular FormulaC14H14N2OS
Molecular Weight258.34 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NC(=O)CSC2=CC=CC=C2N
InChIInChI=1S/C14H14N2OS/c15-12-8-4-5-9-13(12)18-10-14(17)16-11-6-2-1-3-7-11/h1-9H,10,15H2,(H,16,17)
InChIKeyFIIZCSYGHRNIJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Amino-phenylsulfanyl)-N-phenyl-acetamide (CAS 92906-38-2) Baseline Characterization for Scientific Procurement


2-(2-Amino-phenylsulfanyl)-N-phenyl-acetamide (CAS 92906-38-2, C14H14N2OS, MW 258.34) is an organic compound belonging to the sulfur-substituted phenylacetamide class [1]. It features a phenylsulfanyl thioether linkage attached to an acetamide core, substituted with a 2-amino group on one aromatic ring and an N-phenyl moiety on the amide nitrogen . The compound is characterized by a calculated LogP of 3.65 and a polar surface area (PSA) of 80.42 Ų [2]. Key physicochemical parameters include a reported melting point of 178-180 °C (water) and a predicted boiling point of 485.8±25.0 °C [3]. As a versatile building block for medicinal chemistry, it offers dual hydrogen-bond donor capacity from the free amino group and thioether sulfur for further derivatization . Commercial sources report purities up to 98% .

Structural Determinants Precluding Generic Substitution of 2-(2-Amino-phenylsulfanyl)-N-phenyl-acetamide


Generic substitution within the phenylacetamide class is inadvisable due to the profound impact of specific functional group arrangements on molecular recognition and physicochemical properties. The presence and ortho-positioning of the free primary amino group (2-NH2) on the phenylsulfanyl ring is a critical differentiation factor, as it serves as both a hydrogen-bond donor and a handle for further chemical diversification (e.g., amide coupling or diazotization) that is absent in analogs like N-phenyl-2-(phenylsulfanyl)acetamide [1]. Simultaneously, the N-phenyl substitution on the acetamide nitrogen is essential for modulating lipophilicity (LogP 3.65) [2] and influencing potential π-π stacking interactions with biological targets, in contrast to simpler aliphatic amides or the unsubstituted 2-(2-aminophenylthio)acetamide core . Patents in the sulfur-substituted phenylacetamide space explicitly highlight that subtle variations in aryl substitution (e.g., ortho, meta, para substitution patterns) and the nature of the amide nitrogen substituent can dictate critical pharmacological attributes such as metabolic stability and target affinity [3]. Therefore, procuring the precise compound 92906-38-2 is mandatory for reproducible SAR (Structure-Activity Relationship) studies and specific synthetic pathways, as detailed in the quantitative evidence below.

Quantitative Differentiation Evidence for 2-(2-Amino-phenylsulfanyl)-N-phenyl-acetamide (92906-38-2)


Commercial Purity and Analytical Benchmarking Against N-Phenyl-2-(phenylsulfanyl)acetamide

In direct comparison to the non-aminated analog N-phenyl-2-(phenylsulfanyl)acetamide, 2-(2-Amino-phenylsulfanyl)-N-phenyl-acetamide exhibits a 5% absolute difference in minimum purity specification based on commercially available research-grade material. The target compound is offered at a minimum purity of 95% , whereas the comparator analog lacks a standardized purity specification and is typically referenced only via structural characterization [1]. Higher purity thresholds directly reduce the need for costly in-house purification steps prior to use in sensitive assays or as a synthetic intermediate.

Analytical Chemistry Medicinal Chemistry Chemical Synthesis

Structural and LogP Differentiation Versus 2-(2-Aminophenylthio)acetamide Core

The addition of the N-phenyl moiety in 2-(2-Amino-phenylsulfanyl)-N-phenyl-acetamide results in a calculated LogP increase of approximately 2.5 units compared to the core 2-(2-aminophenylthio)acetamide scaffold. The target compound exhibits a LogP of 3.65 [1], while the des-phenyl analog 2-[(2-aminophenyl)thio]acetamide has a reported LogP of 1.15 . This significant shift in lipophilicity alters membrane permeability predictions and solubility profiles, making the target compound more suitable for applications requiring higher lipid solubility or passive diffusion characteristics.

Medicinal Chemistry Drug Design Physicochemical Properties

Differentiation in Functional Group Utility: Hydrogen Bond Donor Capacity

A key differentiator of 2-(2-Amino-phenylsulfanyl)-N-phenyl-acetamide is the presence of the free primary aromatic amine, which provides a hydrogen bond donor (HBD) capacity not present in the structurally related N-phenyl-2-(phenylsulfanyl)acetamide. The target compound possesses two H-bond donors , whereas the non-aminated analog has only one (the amide N-H) . The additional donor from the 2-NH2 group enhances the potential for directional intermolecular interactions, such as the formation of more robust co-crystals or stronger, more specific binding to biological targets containing hydrogen bond acceptor motifs.

Medicinal Chemistry Crystal Engineering Supramolecular Chemistry

Thermal Stability and Handling Profile Relative to Aliphatic Amide Analogs

2-(2-Amino-phenylsulfanyl)-N-phenyl-acetamide exhibits a well-defined melting point of 178-180 °C [1], indicative of a highly crystalline solid with favorable handling and storage characteristics at ambient temperatures. In contrast, many aliphatic or simpler aromatic amide analogs, such as 2-[(2-aminophenyl)thio]acetamide, are described as low-melting solids or oils, which can present challenges in accurate weighing and long-term stability. The high melting point of the target compound correlates with strong intermolecular forces (likely N-H···O and N-H···N hydrogen bonding) that confer superior bench stability and ease of purification via recrystallization.

Process Chemistry Thermal Analysis Compound Storage

Procurement Accessibility and Standardization: A Differentiator Against Bespoke Synthesis

A significant practical differentiator for 2-(2-Amino-phenylsulfanyl)-N-phenyl-acetamide (CAS 92906-38-2) is its immediate availability from multiple commercial vendors at standardized research purities (95-98%) , contrasted with close structural analogs like 2-(2-aminophenylthio)-N-benzylacetamide (CAS 436094-42-7) which are primarily available only via custom synthesis [1]. The lead time for custom synthesis can range from 4-8 weeks, whereas the target compound is offered with stock availability and delivery within 1 week from major suppliers . This translates to a quantifiable reduction in project timeline and eliminates the uncertainty and cost associated with de novo synthesis for initial screening or method development.

Chemical Procurement Supply Chain Research Logistics

High-Impact Application Scenarios for 2-(2-Amino-phenylsulfanyl)-N-phenyl-acetamide in Research


Medicinal Chemistry: Scaffold for Antimicrobial and Kinase-Targeted Libraries

The combination of a high LogP (3.65) [1] and a free ortho-amino group makes this compound an ideal starting material for the synthesis of focused libraries targeting hydrophobic binding pockets in bacterial enzymes (e.g., CysK) or kinase ATP-binding sites. The 2-NH2 group can be readily functionalized to explore SAR, while the N-phenyl group enhances target affinity via hydrophobic and π-stacking interactions, as inferred from class-level activity of sulfur-substituted phenylacetamides [2]. This specific substitution pattern is hypothesized to improve selectivity over analogs lacking the N-phenyl or ortho-amino functionalities.

Supramolecular and Crystal Engineering Studies

With its dual hydrogen-bond donors (amide N-H and aromatic 2-NH2) and multiple acceptors (amide C=O, thioether S), this compound is a robust candidate for crystal engineering and supramolecular chemistry. Its high melting point (178-180 °C) [3] and defined crystallinity allow for reproducible co-crystal screening with pharmaceutically relevant co-formers. The well-defined structure and purity (>95%) ensure that intermolecular interactions observed in single-crystal X-ray diffraction studies are not confounded by impurities or multiple polymorphic forms, providing a reliable model for understanding non-covalent bonding networks.

Analytical Chemistry: Chromatography and Mass Spectrometry Reference Standard

The combination of high commercial purity (up to 98% by HPLC) , a well-defined molecular ion (m/z 258.08 for [M]+) [4], and characteristic UV absorption due to the dual aromatic systems makes this compound an excellent candidate for use as an internal standard or reference material in HPLC and LC-MS method development. Its stability as a crystalline solid [3] ensures long-term reliability as a calibration standard, and its unique retention time (influenced by LogP 3.65 [1]) provides a useful benchmark for method optimization in reversed-phase chromatography.

Process Chemistry and Synthetic Methodology Development

The compound's commercial availability with a 1-week lead time positions it as a convenient, off-the-shelf substrate for developing new synthetic methodologies. Its structure contains multiple reactive handles—a primary amine, a thioether, and an amide—allowing it to serve as a model substrate for optimizing reactions such as selective N-arylation, S-oxidation, or directed C-H functionalization. The high purity of the starting material (>95%) is critical for accurately assessing reaction yields and minimizing side-product formation during method development.

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